molecular formula C7H4Cl2O2 B1348554 4,5-Dichloro-2-hydroxybenzaldehyde CAS No. 84388-68-1

4,5-Dichloro-2-hydroxybenzaldehyde

Cat. No. B1348554
CAS RN: 84388-68-1
M. Wt: 191.01 g/mol
InChI Key: RZVJTHXDHLQJIK-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-hydroxybenzaldehyde is a chemical compound with the molecular formula C7H4Cl2O2 . It is used in various chemical reactions and has been the subject of several studies .


Synthesis Analysis

The synthesis of 4,5-Dichloro-2-hydroxybenzaldehyde has been described in several studies. For instance, one study describes the chemical reactivity of 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT), a related compound, in various tissues . Another study discusses the synthesis of Schi base ligands by condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with 4-amino-[1,1’-biphenyl]-3-ol, 6-amino-2,4-dichloro-3-methylphenol, 2-amino-6-chloro-4-nitrophenol, 2-aminophenol .


Molecular Structure Analysis

The molecular structure of 4,5-Dichloro-2-hydroxybenzaldehyde has been analyzed in several studies . The compound exhibits a layer crystal structure; molecules within each layer are linked by weak C-H⋯O intermolecular hydrogen bonds. There is also an intramolecular O-H⋯O hydrogen bond .


Chemical Reactions Analysis

The chemical reactions involving 4,5-Dichloro-2-hydroxybenzaldehyde are complex and varied. The compound has been used in various chemical reactions, as described in several studies .


Physical And Chemical Properties Analysis

4,5-Dichloro-2-hydroxybenzaldehyde is a white crystalline solid or off-white chunky solid with black specks and a pungent odor . It has a molecular weight of 191.01 g/mol .

Scientific Research Applications

  • Summary of the Application: 4,5-Dichloro-2-hydroxybenzaldehyde is used in the synthesis of Schiff base ligands, which are then used to create transition metal complexes. These complexes have shown potent biological applications .
  • Methods of Application or Experimental Procedures: The Schiff base ligands are synthesized by the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives. These ligands then coordinate with metal ions in a 1:1 molar ratio to form the transition metal complexes .
  • Results or Outcomes: The synthesized metal(II) complexes were found to be highly potent in vitro antioxidants. They also showed good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands. Cu(II) complexes were the most potent, having IC50 values in the range of 2.98 to 3.89 μM . The metal(II) complexes also showed more potent antimicrobial activities than the free Schiff base ligands .

Safety And Hazards

The safety data sheet for 4,5-Dichloro-2-hydroxybenzaldehyde indicates that it is combustible and may cause skin and eye irritation. It may also be harmful if inhaled and may cause respiratory irritation. It is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

4,5-dichloro-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2O2/c8-5-1-4(3-10)7(11)2-6(5)9/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVJTHXDHLQJIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00336013
Record name 4,5-dichloro-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dichloro-2-hydroxybenzaldehyde

CAS RN

84388-68-1
Record name 4,5-dichloro-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dichloro-2-hydroxybenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
E Kolehmainen, J Knuutinen… - Organic Magnetic …, 1982 - Wiley Online Library
The additivity of chloro and hydroxy substituent effects on the formyl proton spin‐spin coupling constants with the meta ring proton, 5 J(HH), has been tested with 15 chlorinated …
P Sander, RM Wittich, P Fortnagel… - Applied and …, 1991 - Am Soc Microbiol
Two Pseudomonas sp. strains, capable of growth on chlorinated benzenes as the sole source of carbon and energy, were isolated by selective enrichment from soil samples of an …
Number of citations: 244 journals.asm.org

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